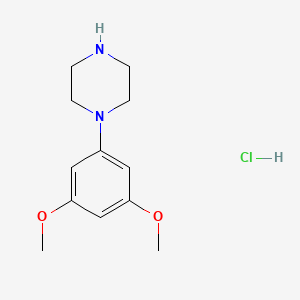

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(3,5-Dimethoxyphenyl)piperazine hydrochloride, also known as 3,5-Dimethoxy-4-(piperazin-1-yl)benzenamine hydrochloride, is a chemical compound that belongs to the class of phenylpiperazines. The compound has become increasingly popular in scientific research due to its potential therapeutic applications.

Scientific Research Applications

Antimicrobial and Anti-Proliferative Activities

Derivatives of 1-(3,5-Dimethoxyphenyl)piperazine have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Compounds with the piperazinomethyl derivative structure displayed broad-spectrum antibacterial activities against both Gram-positive and Gram-negative bacteria, as well as potent activity against pathogenic fungi like Candida albicans. Additionally, these derivatives showed significant anti-proliferative activity against various cancer cell lines, including prostate, colorectal, hepatocellular carcinoma, epithelioid carcinoma, and breast cancer cells, indicating their potential as therapeutic agents in cancer treatment (L. H. Al-Wahaibi et al., 2021).

Cancer Cell Apoptosis and Inhibition

Research on specific 1-(3,5-Dimethoxyphenyl)piperazine derivatives has revealed their ability to induce apoptosis in cancer cells by downregulating Bcl-2 protein levels and causing G2/M cell cycle arrest. These compounds have shown synergistic effects in growth inhibition when combined with known anticancer agents and have demonstrated potent anti-growth activity in drug-resistant cancer cells. Their interaction with p68 RNA helicase, which plays a crucial role in cell proliferation and cancer progression, suggests a novel mechanism of action for these compounds in cancer therapy (Y. Lee et al., 2013).

Cardiovascular and Central Nervous System Effects

Novel piperazine derivatives, including those with 1-(3,5-Dimethoxyphenyl)piperazine structures, have been synthesized and evaluated for their effects on the cardiovascular and central nervous systems. Some compounds exhibited α1-antagonistic properties and hypotensive activity in rats, as well as antidepressant-like potential without influencing spontaneous activity. These findings suggest potential applications of these derivatives as therapeutic agents in treating hypertension and depression (A. Waszkielewicz et al., 2016).

Synthesis of Pharmaceutical Intermediates

1-(3,5-Dimethoxyphenyl)piperazine derivatives have been synthesized as intermediates for various pharmaceutical agents. These intermediates play a crucial role in the synthesis of drugs with applications in treating conditions such as hypertension and psychiatric disorders. The efficient synthesis of these intermediates is vital for the development of new therapeutic agents (Z. Quan, 2006).

Mechanism of Action

Target of Action

The primary target of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride It is known that piperazine compounds, which this compound is a derivative of, generally target the gaba receptors .

Mode of Action

The mode of action of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride Piperazine, a related compound, is known to act as a gaba receptor agonist . It binds directly and selectively to muscle membrane GABA receptors, presumably causing hyperpolarization of nerve endings .

Biochemical Pathways

The specific biochemical pathways affected by 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride Given its potential action on gaba receptors, it may influence the gabaergic neurotransmission pathway .

Result of Action

The specific molecular and cellular effects of 1-(3,5-Dimethoxyphenyl)piperazine hydrochloride Based on the mode of action of related piperazine compounds, it may cause hyperpolarization of nerve endings .

properties

IUPAC Name |

1-(3,5-dimethoxyphenyl)piperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-15-11-7-10(8-12(9-11)16-2)14-5-3-13-4-6-14;/h7-9,13H,3-6H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOUOXHKUVDOSR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1)N2CCNCC2)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3-methylthiophen-2-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B2704116.png)

![3-(4-(methylthio)phenyl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)propan-1-one](/img/structure/B2704118.png)

![[1-(2-bromophenyl)-1H-1,2,3-triazol-4-yl]methanamine hydrochloride](/img/structure/B2704119.png)

![N-(4-chlorophenethyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2704125.png)

![N-cyclopentyl-1-{[(4-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2704127.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)oxalamide](/img/structure/B2704131.png)

![N-(3-(1H-imidazol-1-yl)propyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide hydrochloride](/img/structure/B2704134.png)